2,2',3,4,5,6-六氯联苯

描述

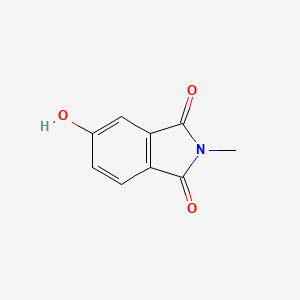

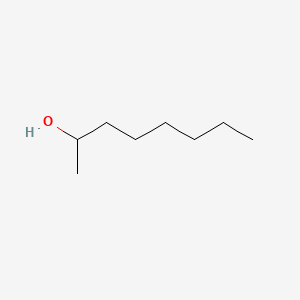

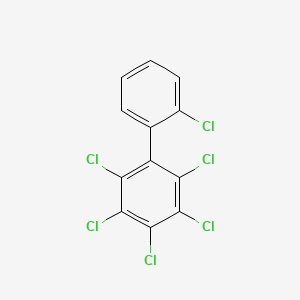

2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H4Cl6 . This compound is part of a group of organic compounds that were used in transformers as dielectric fluids until their production was banned .

Molecular Structure Analysis

The molecular structure of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is UCLKLGIYGBLTSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,2’,3,4,5,5’-Hexachlorobiphenyl has a molecular weight of 360.878 . It is a viscous oily liquid with a density of 1.40 g/mL . It has a melting point of 150.8 °C and a boiling point of 385-420 °C .科学研究应用

- Application : The compound 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) is used in research to study its photo-transformation in water by dissolved organic matter .

- Method : The photolysis of PCB 153 under simulated sunlight in the presence of humic acid (HA) was investigated. The degradation of PCB 153 was significantly accelerated by the addition of HA .

- Results : The main photodegradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid. Reactive species involved were determined by electron spin-resonance spectroscopy, including 1 O 2 and • OH .

- Application : 2,2’,3,3’,4,4’-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .

- Method : This compound was used directly in these applications due to its chemical properties .

- Results : The use of this compound has been discontinued due to environmental and health concerns .

Environmental Science and Pollution Research

Industrial Applications

- Application : 2,2’,3,4,5,5’-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener .

- Method : This compound was used directly in various chemical processes due to its chemical properties .

- Results : The use of this compound has been discontinued due to environmental and health concerns .

- Application : In Belgium, at the end of January 1999, an accident occurred with PCB mixtures which included Aroclor 1260 . A mixture of polychlorinated biphenyls contaminated with dioxins was accidentally added to animal food .

- Method : The early signs of poisoning were already noticed in February 1999, but the source and extent of contamination were only discovered in May 1999 .

- Results : It appeared that more than 2500 farms could have been supplied with this contaminated food. This resulted in a major food crisis over the whole country and was later the start of the implementation of a large PCB/dioxin food monitoring program .

Chemical Industry

Accidental Contamination

属性

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEIBQJFGMERJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074149 | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2',3,4,5,6-Hexachlorobiphenyl | |

CAS RN |

26601-64-9, 41411-61-4 | |

| Record name | Hexachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,5,6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B3425329.png)